molecular formula C8H15NO2 B12862372 3-Butylazetidine-2-carboxylic acid

3-Butylazetidine-2-carboxylic acid

Cat. No.: B12862372
M. Wt: 157.21 g/mol
InChI Key: GTOXIYGRIDEXTA-UHFFFAOYSA-N
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Description

3-Butylazetidine-2-carboxylic acid is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylazetidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction, where a suitable butyl-substituted precursor undergoes cyclization to form the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally involve optimized reaction conditions and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Butylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various functionalized azetidine derivatives, which can be further utilized in synthetic applications .

Mechanism of Action

The mechanism of action of 3-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby altering their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Butylazetidine-2-carboxylic acid stands out due to its butyl substitution, which imparts unique chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific synthetic and biological applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-butylazetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-4-6-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

GTOXIYGRIDEXTA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CNC1C(=O)O

Origin of Product

United States

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